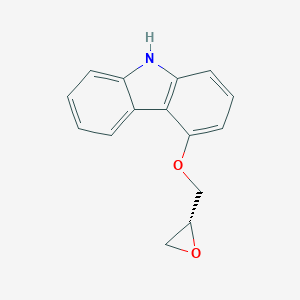

(R)-(-)-4-(2,3-Epoxypropoxy)carbazole

Description

Contextualization within Carbazole (B46965) Chemistry and Chiral Epoxide Scaffolds

The carbazole framework, a tricyclic aromatic heterocycle consisting of two benzene (B151609) rings fused to a central five-membered nitrogen-containing ring, is a privileged scaffold in chemical research. nih.govmdpi.com Its rigid, planar structure and electron-donating capabilities bestow favorable electronic and charge-transporting properties, making carbazole derivatives ideal candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com In medicinal chemistry, the carbazole nucleus is present in a wide array of biologically active molecules, exhibiting antibacterial, anticancer, and anti-inflammatory properties. nih.gov The versatility of the carbazole scaffold allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and biological characteristics. univaq.it

Complementing the carbazole core, the chiral epoxide scaffold is of paramount importance in asymmetric synthesis. An epoxide, or oxirane, is a three-membered ring containing an oxygen atom, which is highly strained and thus susceptible to ring-opening reactions by a variety of nucleophiles. ontosight.airesearchgate.net This reactivity makes epoxides exceptionally useful synthetic intermediates. When the epoxide is chiral, it allows for the introduction of specific stereocenters, a critical requirement in the synthesis of pharmaceuticals where often only one enantiomer of a drug is responsible for the desired therapeutic effect. The ability to perform regioselective and stereoselective ring-opening reactions makes chiral epoxides powerful tools for constructing complex molecules with precise three-dimensional architectures. researchgate.net

The conjugation of a carbazole moiety with a chiral epoxypropoxy linker results in a bifunctional molecule. This structure possesses the inherent properties of the carbazole core while featuring a reactive chiral handle—the epoxy group—that can be used for further chemical transformations. This combination allows for the creation of a diverse range of derivatives with tailored properties for specific applications in both materials science and drug discovery. chemimpex.comontosight.ai

Significance of (R)-(-)-4-(2,3-Epoxypropoxy)carbazole as a Chiral Building Block

(R)-(-)-4-(2,3-Epoxypropoxy)carbazole stands out as a particularly important chiral building block within this class of compounds. It serves as a key intermediate in the synthesis of several complex organic molecules, most notably the cardiovascular drug Carvedilol. ontosight.aijocpr.com Carvedilol is an adrenergic antagonist used to treat high blood pressure and heart failure. ontosight.aijocpr.com The synthesis of Carvedilol involves the condensation of 4-(2,3-epoxypropoxy)carbazole (B193025) with 2-(2-methoxyphenoxy)ethylamine (B47019). jocpr.comgoogle.com The stereochemistry of the final product is dictated by the chirality of the epoxypropoxy intermediate, making the use of an enantiomerically pure starting material like (R)-(-)-4-(2,3-Epoxypropoxy)carbazole crucial for the efficacy of the resulting drug.

The synthesis of (R)-(-)-4-(2,3-Epoxypropoxy)carbazole itself is a critical process, typically achieved through the reaction of 4-hydroxycarbazole (B19958) with a chiral epihalohydrin, such as (S)-epichlorohydrin, under basic conditions. jocpr.comconnectjournals.com The reaction proceeds via an SN2 mechanism, which involves an inversion of stereochemistry at the carbon atom being attacked. Therefore, starting with an (S)-configured epihalohydrin yields the desired (R)-epoxypropoxy derivative. The ability to produce this intermediate with high optical purity is essential for its application as a pharmaceutical precursor.

The unique structure of (R)-(-)-4-(2,3-Epoxypropoxy)carbazole, combining the carbazole scaffold with a stereodefined reactive epoxide, makes it a valuable tool for chemists to create complex, chiral molecules with potential therapeutic applications.

Physicochemical Properties of (R)-(-)-4-(2,3-Epoxypropoxy)carbazole

| Property | Value |

| Molecular Formula | C₁₅H₁₃NO₂ |

| Molecular Weight | 239.27 g/mol chemimpex.com |

| Appearance | White to off-white crystalline powder chemimpex.com |

| Melting Point | 161–163°C |

| Optical Rotation | [α]D²⁰ = -63.4° (c = 1, pyridine) |

| CAS Number | 95093-96-2 |

Structure

3D Structure

Properties

IUPAC Name |

4-[[(2R)-oxiran-2-yl]methoxy]-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h1-7,10,16H,8-9H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWKIGRDISDRLO-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC3=C2C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC2=CC=CC3=C2C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20538537 | |

| Record name | 4-{[(2R)-Oxiran-2-yl]methoxy}-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95093-96-2 | |

| Record name | 4-[(2R)-2-Oxiranylmethoxy]-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95093-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{[(2R)-Oxiran-2-yl]methoxy}-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Enantiopure R 4 2,3 Epoxypropoxy Carbazole

Asymmetric Synthesis Strategies for Epoxypropoxy Carbazole (B46965) Derivatives

The creation of a single, desired enantiomer of a chiral molecule is a significant challenge in organic synthesis. For epoxypropoxy carbazole derivatives, several asymmetric strategies are employed to ensure the formation of the correct stereoisomer. These methods are crucial for the biological activity of the final pharmaceutical product.

Enantioselective Epoxidation Techniques

Enantioselective epoxidation introduces an epoxide group into a molecule in a way that favors the formation of one enantiomer over the other. This is a powerful tool for creating chiral centers with a defined stereochemistry.

Catalytic asymmetric epoxidation methods utilize a chiral catalyst to control the stereochemical outcome of the epoxidation reaction. The Shi epoxidation is a notable example, employing a fructose-derived organocatalyst. organic-chemistry.org This catalyst generates a chiral dioxirane (B86890) in situ from an oxidant like Oxone (potassium peroxymonosulfate), which then transfers an oxygen atom to the alkene substrate in an enantioselective manner. organic-chemistry.org The catalyst's chiral environment dictates the face of the double bond that is epoxidized, leading to a high enantiomeric excess of the desired epoxide. The reaction is typically performed in a buffered, often biphasic, medium to optimize catalyst activity and stability. organic-chemistry.org

Key features of the Shi Epoxidation include:

Use of a non-metal, chiral organic catalyst derived from a readily available sugar. organic-chemistry.org

In situ generation of the active oxidizing species. organic-chemistry.org

High enantioselectivities for a variety of alkenes. organic-chemistry.org

| Catalyst System | Oxidant | Key Features |

| Fructose-derived ketone | Oxone | Organocatalytic, high enantioselectivity. organic-chemistry.org |

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. In the synthesis of chiral epoxypropoxy carbazoles, a chiral glycidyl (B131873) derivative such as (S)-glycidyl m-nitrobenzenesulfonate (B8546208) can be used. The inherent chirality of the glycidyl unit directs the stereochemical outcome of the subsequent epoxide ring formation. This method provides a reliable way to introduce the desired stereochemistry. rcsi.com

The general principle involves:

Attachment of the chiral auxiliary to the carbazole precursor.

Execution of the key bond-forming reaction, where the auxiliary directs the stereochemistry.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis. rsc.orgnih.gov In the context of chiral epoxide synthesis, organocatalysts can activate the substrate and/or the oxidant to facilitate an enantioselective epoxidation. These catalysts often operate through the formation of chiral intermediates, such as iminium ions or enamines, which then direct the approach of the oxidizing agent. semanticscholar.org The advantages of organocatalysis include mild reaction conditions, low toxicity of catalysts, and the avoidance of heavy metal contaminants. rsc.orgnih.gov

Stereochemical Control via Chiral Epichlorohydrin Precursors

A direct and widely used method for the synthesis of enantiopure (R)-(-)-4-(2,3-epoxypropoxy)carbazole involves the use of a chiral precursor, specifically (R)-epichlorohydrin. The synthesis is a nucleophilic substitution reaction where the hydroxyl group of 4-hydroxycarbazole (B19958) attacks the electrophilic carbon of (R)-epichlorohydrin, followed by an intramolecular cyclization to form the epoxide ring. google.com This reaction typically proceeds via an SN2 mechanism, which results in an inversion of stereochemistry at the carbon being attacked. Therefore, to obtain the (R)-epoxypropoxy derivative, one would start with the (S)-epichlorohydrin. Conversely, starting with (R)-epichlorohydrin yields the (S)-enantiomer. This method is efficient and allows for the direct incorporation of the desired stereocenter with high optical purity. researchgate.net

| Chiral Precursor | Resulting Enantiomer of 4-(2,3-Epoxypropoxy)carbazole (B193025) | Stereochemical Outcome |

| (R)-Epichlorohydrin | (S)-(+)-4-(2,3-Epoxypropoxy)carbazole | Inversion of configuration (SN2) |

| (S)-Epichlorohydrin | (R)-(-)-4-(2,3-Epoxypropoxy)carbazole | Inversion of configuration (SN2) |

Kinetic Resolution Methodologies in Epoxypropoxy Carbazole Synthesis

Kinetic resolution is a process used to separate a racemic mixture of a chiral compound. It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. mdpi.com In the synthesis of epoxypropoxy carbazoles, a racemic mixture of 4-(2,3-epoxypropoxy)carbazole can be subjected to a reaction where one enantiomer reacts faster than the other, allowing for the separation of the unreacted, enantiomerically enriched starting material or the product. nih.gov For instance, a chiral catalyst can selectively catalyze the ring-opening of one epoxide enantiomer, leaving the other enantiomer unreacted and thus resolved. Dynamic kinetic resolution (DKR) is an advancement where the slower-reacting enantiomer is continuously racemized back to the racemic mixture, theoretically allowing for a 100% yield of the desired enantiomerically pure product. mdpi.commdpi.com

Optimization of Reaction Conditions for Stereospecificity and Yield

The selection of an appropriate solvent system, base, and reaction temperature is critical in directing the reaction towards high enantiomeric excess (e.e.) and yield.

Solvent Systems: The choice of solvent can significantly impact the reaction's outcome. Specific solute-solvent interactions, rather than the solvent's bulk dielectric properties, are often the root cause of solvent effects on enantiomeric excess. rsc.org Aprotic polar solvents are frequently employed in this synthesis. For instance, the use of anhydrous acetone (B3395972) as a solvent has been reported in a process that involves refluxing for several hours. The polarity of the solvent can influence the reaction by "preparing" the flexible reactant molecules into a specific conformation that favors the desired stereochemical pathway. rsc.org

Bases: The presence of a base is essential for the deprotonation of the hydroxyl group of 4-hydroxycarbazole, which then acts as a nucleophile. Inorganic bases such as potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH) are commonly used. The strength and concentration of the base must be carefully controlled to prevent side reactions.

Temperature: Reaction temperature is a key factor influencing the reaction rate and selectivity. Lowering the reaction temperature is a common strategy to minimize the formation of impurities. However, a balance must be struck, as excessively low temperatures can lead to impractically long reaction times. For example, a reaction might take 15-20 hours at 30-40°C, but this time can be reduced to 4-6 hours by increasing the temperature to 50-55°C. In some reported procedures, the reaction is carried out at reflux temperature, which is around 56°C in acetone.

Interactive Data Table: Influence of Reaction Parameters on Synthesis

| Parameter | Condition | Effect on Yield/Enantiomeric Excess |

| Solvent | Anhydrous Acetone | Facilitates reaction under reflux conditions. |

| Base | Potassium Carbonate (K₂CO₃) | Acts as a base in the reaction. |

| Catalyst | Potassium Iodide | Used as a catalyst in the synthesis. |

| Temperature | Reflux (~56°C) | Allows for a shorter reaction time of a few hours. |

| Temperature | 30-40°C | May require 15-20 hours for completion. |

| Temperature | 50-55°C | Can reduce reaction time to 4-6 hours. |

The molar ratio of the reactants plays a crucial role in the efficiency and selectivity of the synthesis. Careful control of the stoichiometry is necessary to maximize the conversion of the limiting reactant and minimize the formation of byproducts. For instance, a specific molar ratio of 4-hydroxycarbazole to epichlorohydrin, such as 1:1.5 to 1:1.9, can help reduce the formation of dimeric impurities that arise from over-alkylation.

Industrial-Scale Synthesis and Process Development for (R)-(-)-4-(2,3-Epoxypropoxy)carbazole

Transitioning the synthesis of (R)-(-)-4-(2,3-Epoxypropoxy)carbazole to an industrial scale requires a focus on process efficiency, cost-effectiveness, and product purity. A key objective is to develop a process that avoids tedious work-up procedures, such as solvent extraction and multiple recrystallizations, which can lead to yield loss. google.com

One approach to streamline the industrial process is to facilitate the direct isolation of the solid product from the reaction mixture. This avoids the need for solvent-based extraction and subsequent solvent recovery, leading to a more efficient and economical process. google.com

Continuous flow reactors are also being adopted for large-scale production, offering advantages over traditional batch processing. These systems provide better control over reaction parameters, leading to enhanced reproducibility and higher throughput. For example, a continuous flow setup has been reported to achieve a throughput of 50 kg/h with a 94% yield. The use of readily available and inexpensive reagents, like sodium hydroxide, is also a critical factor in ensuring the commercial viability of the process.

Management and Characterization of Synthetic Impurities in Chiral Carbazole Production

The control and characterization of impurities are of utmost importance in the synthesis of pharmaceutical intermediates like (R)-(-)-4-(2,3-Epoxypropoxy)carbazole. Impurities can originate from starting materials, side reactions, or degradation of the product.

Common side reactions include the formation of dimeric "bis-impurities" due to over-alkylation. The hydrolysis of the epoxide ring is another potential side reaction that can be minimized by controlling heat and mass transfer, for which microfluidic reactors have shown a 15% increase in yield to around 80%.

A variety of analytical techniques are employed to detect, identify, and quantify impurities.

Chromatography: High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing purity. For chiral molecules, specialized chiral HPLC methods are necessary to determine the enantiomeric excess.

Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), mass spectrometry is essential for the structural elucidation of impurities by providing accurate mass-to-charge ratio data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for the definitive structural characterization of isolated impurities.

Chemical Reactivity and Mechanistic Investigations of R 4 2,3 Epoxypropoxy Carbazole

Oxirane Ring Transformations: Stereoselective Ring-Opening Reactionsepo.orgbiosynth.com

The strained three-membered epoxide ring in (R)-(-)-4-(2,3-Epoxypropoxy)carbazole is the primary site of its chemical reactivity, readily undergoing ring-opening reactions. These transformations can be highly stereoselective, a critical feature for the synthesis of enantiomerically pure pharmaceutical compounds.

Nucleophilic Substitution at the Chiral Epoxide Centerepo.orgbiosynth.com

The epoxide ring is highly susceptible to nucleophilic attack, leading to the opening of the oxirane ring. This reactivity is fundamental to many of its synthetic applications. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide. This backside attack results in an inversion of the stereochemistry at the attacked carbon center.

A variety of nucleophiles can be employed for this purpose, including amines, thiols, and alcohols, often under mild reaction conditions. A prominent example is the reaction with 2-(2-methoxyphenoxy)ethylamine (B47019) to produce Carvedilol. patentcut.comjocpr.com In this reaction, the amine nitrogen acts as the nucleophile, attacking the less sterically hindered carbon of the epoxide ring. patentcut.com The choice of solvent can influence the reaction; for instance, solvents like monochlorobenzene or monoglyme are used, with reaction temperatures ranging from 80°C to 140°C. google.com

The table below summarizes the reaction of (R)-(-)-4-(2,3-Epoxypropoxy)carbazole with a generic nucleophile (Nu:).

| Reactant | Nucleophile (Nu:) | Product | Mechanism | Key Feature |

| (R)-(-)-4-(2,3-Epoxypropoxy)carbazole | Amines, Thiols, Alcohols | Ring-opened adduct | SN2 | Inversion of stereochemistry at the site of attack |

Controlled Oxidation and Reduction Pathways of the Epoxy Groupepo.orgbiosynth.com

The epoxy group can also undergo controlled oxidation and reduction reactions. Oxidation of the epoxide typically leads to the formation of diols. This transformation involves the cleavage of the C-O bonds of the ring and the formation of two hydroxyl groups. Common oxidizing agents for this purpose include hydrogen peroxide and peracids.

Conversely, reduction of the epoxide ring yields a secondary alcohol. This reaction involves the addition of a hydride ion from a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), to one of the epoxide carbons. The primary reduction product of 4-(2,3-epoxypropoxy)carbazole (B193025) is 1-(9H-carbazol-4-yloxy)propan-2-ol.

The following table outlines the products of controlled oxidation and reduction.

| Reaction Type | Reagent | Product |

| Oxidation | Hydrogen Peroxide, Peracids | 1-(9H-Carbazol-4-yloxy)propane-2,3-diol |

| Reduction | LiAlH₄, NaBH₄ | 1-(9H-Carbazol-4-yloxy)propan-2-ol |

Role of the Carbazole (B46965) Moiety in Reaction Dynamics

The carbazole moiety is not merely a passive scaffold but actively influences the reactivity of the epoxypropoxy side chain through both electronic and steric effects.

Electronic and Steric Effects on Epoxypropoxy Carbazole Reactivityepo.org

The carbazole ring system is electron-rich and aromatic. This electronic character can influence the reactivity of the adjacent epoxypropoxy group. The electron-donating nature of the carbazole ether oxygen can affect the electron density of the epoxide ring, potentially modulating its susceptibility to nucleophilic attack.

Sterically, the bulky carbazole group can hinder the approach of nucleophiles to the epoxide ring. This steric hindrance can play a role in directing the regioselectivity of the ring-opening reaction, favoring attack at the terminal, less hindered carbon of the epoxide.

Kinetic and Computational Studies of (R)-(-)-4-(2,3-Epoxypropoxy)carbazole Reaction Mechanismsepo.org

Detailed kinetic and computational studies provide deeper insights into the reaction mechanisms of (R)-(-)-4-(2,3-Epoxypropoxy)carbazole. For instance, in the synthesis of Carvedilol, monitoring the reaction progress using techniques like thin-layer chromatography (TLC) helps in determining the reaction endpoint. patentcut.com

Computational modeling can be employed to investigate the transition state geometries and activation energies of the nucleophilic substitution reactions. These studies can help to rationalize the observed stereoselectivity and regioselectivity. By calculating the energy barriers for nucleophilic attack at both carbons of the epoxide, the preferential pathway can be predicted, which often aligns with the experimentally observed product distribution.

Applications of R 4 2,3 Epoxypropoxy Carbazole in Materials Science and Advanced Technologies

Organic Electronics and Optoelectronic Devices

The carbazole (B46965) unit's inherent electronic characteristics make it a prime candidate for use in various organic electronic and optoelectronic devices. Its derivatives have been extensively researched for their ability to facilitate charge transport, a critical function in the operation of these technologies.

Application as a Hole Transport Material in Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are widely recognized for their efficacy as hole transport materials (HTMs) in OLEDs. rsc.org The carbazole moiety possesses excellent hole-transporting capabilities, which are essential for balancing charge injection and transport within the emissive layer of an OLED, thereby enhancing device efficiency and stability. rsc.orgbohrium.com

Table 1: Performance of an OLED Device Utilizing a Carbazole-Based Hole Transport Material mdpi.com

| Parameter | Value |

|---|---|

| Turn-on Voltage | 3.1 V |

| Driving Voltage @ 1000 cd/m² | 4.2 V |

| Current Efficiency | 39.2 cd/A |

Note: Data presented is for a device using a 4-(9H-carbazol-9-yl)triphenylamine derivative as the HTM and is illustrative of the potential performance of carbazole-based materials.

Enhancing Efficiency and Stability in Organic Photovoltaics (OPVs)

In the field of organic photovoltaics, carbazole-based materials are utilized to improve power conversion efficiency (PCE) and operational stability. rsc.orgresearchgate.net The carbazole structure contributes to efficient charge extraction and transport from the photoactive layer to the electrodes. While direct application of (R)-(-)-4-(2,3-Epoxypropoxy)carbazole in OPVs is not widely documented, the broader class of carbazole-containing polymers has shown significant promise.

Donor-acceptor copolymers incorporating 2,7-carbazole units have been synthesized and have achieved PCEs of up to 6%. rsc.org Theoretical models suggest that with optimal design of the acceptor comonomer, PCEs could potentially exceed 10%. rsc.org The introduction of carbazole-based materials can enhance charge transport and reduce non-radiative recombination, leading to simultaneous improvements in open-circuit voltage, short-circuit current density, and fill factor. rsc.org

Photovoltaic System Enhancements

The desirable electronic and photophysical properties of the carbazole moiety also lend themselves to broader applications in enhancing photovoltaic systems.

Contribution to Improved Light Absorption and Charge Transport in Solar Cells

Carbazole derivatives are known to contribute to improved light absorption and charge transport in solar cells. nih.gov The carbazole core can be chemically modified to tune the material's absorption spectrum and energy levels, allowing for better harvesting of solar radiation and more efficient charge separation and transport. nih.govbohrium.com

Research on phenylsulfonyl carbazole-based materials has demonstrated that these compounds can exhibit strong light absorption and excellent charge-transport characteristics. nih.gov By modifying the molecular structure, it is possible to reduce the bandgap and achieve a red-shifted absorption maximum, which is beneficial for capturing a larger portion of the solar spectrum. nih.gov Furthermore, the rigid and planar structure of the carbazole unit promotes effective π–π stacking, which facilitates efficient charge transport. nih.gov

Polymer Chemistry and Network Formation

The presence of a reactive epoxy group in (R)-(-)-4-(2,3-Epoxypropoxy)carbazole makes it a valuable monomer for the synthesis of advanced polymers with unique properties. chemimpex.com

Monomer for the Synthesis of High-Performance Epoxy Resins

The epoxy functionality of (R)-(-)-4-(2,3-Epoxypropoxy)carbazole allows it to act as a monomer in the creation of high-performance epoxy resins. These resins can benefit from the inherent thermal stability and electronic properties of the carbazole moiety. The epoxy group enables cross-linking reactions, which are fundamental to the formation of durable thermosetting polymers.

While specific data on the mechanical and thermal properties of epoxy resins synthesized solely from (R)-(-)-4-(2,3-Epoxypropoxy)carbazole is limited, the general properties of epoxy resins are well-established. They are known for their excellent mechanical strength, thermal stability, and chemical resistance. The incorporation of aromatic structures, such as the carbazole ring system, into the polymer backbone can further enhance these properties.

Table 2: Representative Mechanical and Thermal Properties of Epoxy Resin Formulations

| Property | Value Range |

|---|---|

| Tensile Strength | 55 - 130 MPa |

| Flexural Modulus | 2.4 - 4.5 GPa |

Note: This table provides a general range of properties for high-performance epoxy resins and is intended to be illustrative of the potential characteristics of resins derived from carbazole-based monomers.

Cross-linking Agent in Advanced Coatings, Adhesives, and Composite Materials

(R)-(-)-4-(2,3-Epoxypropoxy)carbazole serves as a valuable monomer and cross-linking agent in the formulation of advanced polymer systems. Its utility stems from the unique combination of a rigid, electronically active carbazole core and a highly reactive terminal epoxy group. chemimpex.com The epoxy ring can undergo ring-opening polymerization with a variety of curing agents (hardeners) or co-reactants to form a durable, cross-linked thermoset network.

When incorporated into epoxy resin formulations, the carbazole moiety imparts distinct properties to the final material. The planar, aromatic structure of carbazole contributes to enhanced thermal stability and mechanical strength. Furthermore, its inherent photophysical properties can be leveraged to create materials with specific optical or electronic functionalities. chemimpex.com The glycidyl (B131873) ether linkage provides flexibility, while the epoxy group ensures strong covalent bonding within the polymer matrix, leading to improved adhesion and durability in coatings and adhesives. chemimpex.com

Research on analogous systems has provided quantitative insights into the effects of incorporating carbazole-epoxy monomers into standard resin matrices. A study on compositions blending a commercial bisphenol A diglycidyl ether epoxy resin with 9-(2,3-epoxypropyl)carbazole (EPK), a structural isomer of the title compound, demonstrated significant improvements in material properties. The addition of EPK was found to enhance both the mechanical integrity and thermal characteristics of the cured resin.

Specifically, the research showed that an optimal concentration of the carbazole-epoxy additive could lead to substantial gains in performance. For instance, the incorporation of 10% by weight of EPK into the epoxy resin, cured with isophorone (B1672270) diamine, resulted in a 15% increase in compression strength and a notable 33% improvement in flexural strength compared to the unmodified resin. vot.pl These findings highlight the efficacy of carbazole-epoxy compounds as performance-enhancing cross-linking agents.

The table below summarizes the mechanical properties of an epoxy resin modified with 9-(2,3-epoxypropyl)carbazole (EPK), illustrating the impact of the carbazole moiety on the final cross-linked material. vot.pl

| Property | Unmodified Epoxy Resin | Epoxy Resin + 10 wt. % EPK | Percentage Improvement |

|---|---|---|---|

| Compression Strength (MPa) | 105 | 121 | 15.2% |

| Flexural Strength (MPa) | 92 | 122 | 32.6% |

Non-Linear Optics (NLO) Materials Development

The unique electronic structure of the carbazole ring makes it an excellent building block for materials with non-linear optical (NLO) properties. The delocalized π-electron system in carbazole provides the necessary electronic asymmetry for significant second- and third-order NLO responses, which are critical for applications in photonics and optoelectronics, such as optical switching and data storage.

Design and Synthesis of Carbazole-Epoxide Chromophores for NLO Applications

The design of NLO materials based on (R)-(-)-4-(2,3-Epoxypropoxy)carbazole centers on integrating the NLO-active carbazole unit into a stable, processable material. The epoxy group is not just a reactive handle but a key component of the synthetic strategy. It allows the carbazole chromophore to be incorporated into a polymer matrix, which is essential for creating robust, thin-film devices.

Two primary synthetic strategies are employed:

Direct Polymerization: The carbazole-epoxide compound can act as a monomer. Through ring-opening cationic polymerization of the epoxy group, novel poly(glycidyl ether)s featuring carbazole moieties in the side chains can be synthesized. kaist.ac.kr This approach creates a "fully functionalized" polymer where the NLO-active chromophore is an integral part of the polymer backbone. Research has shown that this method can produce oligomers with high thermal stability, with decomposition temperatures reaching up to 400°C. kaist.ac.kr

Post-Polymerization Grafting: The epoxy ring can be used to chemically graft the carbazole moiety onto a pre-existing polymer backbone that has complementary reactive sites (e.g., amine or hydroxyl groups). This method offers versatility, allowing for precise control over the concentration of the NLO chromophore in the final material.

In these designs, the carbazole group functions as the electron-donating part of the NLO chromophore. For photorefractive applications, which rely on both electro-optic effects and photoconductivity, the carbazole moiety also serves as the charge-transporting agent. researchgate.net The combination of these functions within a single molecular unit makes carbazole-epoxides highly efficient building blocks for monolithic NLO materials.

Strategies for Achieving Macroscopic Non-Centrosymmetry in Material Matrices

A fundamental requirement for a material to exhibit a second-order NLO response (such as the Pockels effect or second-harmonic generation) is a non-centrosymmetric arrangement of the NLO chromophores at the macroscopic level. In a random or centrosymmetric orientation, the NLO effects of individual molecules cancel each other out. Several strategies are employed to overcome this challenge and induce the necessary molecular alignment.

Utilization of Chirality: The subject compound, (R)-(-)-4-(2,3-Epoxypropoxy)carbazole, is a single enantiomer. The inherent chirality of the molecule can be used to promote the formation of non-centrosymmetric crystal structures or domains within a polymer matrix. Chiral molecules are known to crystallize in non-centrosymmetric space groups, providing a direct pathway to achieving the required bulk asymmetry.

Electric Field Poling: This is the most common technique for aligning chromophores in a polymer matrix. The material, typically a composite containing the carbazole-epoxide chromophore within a host polymer, is heated above its glass transition temperature (Tg). At this temperature, the polymer chains and the embedded chromophores have sufficient mobility. A strong external DC electric field is then applied, which torques the dipolar NLO chromophores into alignment with the field. The material is subsequently cooled back down below its Tg with the electric field still applied, effectively "freezing" the chromophores in their aligned, non-centrosymmetric orientation. This technique has been successfully used in photorefractive polymer composites that contain carbazole components as the charge transporting function. researchgate.net

The table below outlines these key strategies, their underlying principles, and their relevance to materials derived from carbazole-epoxides.

| Strategy | Principle | Relevance to (R)-(-)-4-(2,3-Epoxypropoxy)carbazole |

|---|---|---|

| Chirality | Chiral molecules preferentially form non-centrosymmetric structures in the solid state. | The molecule is a specific (R)-enantiomer, providing an intrinsic route to non-centrosymmetry. |

| Electric Field Poling | An external electric field aligns the dipole moments of the NLO chromophores in a heated polymer matrix. | Applicable to guest-host systems or fully functionalized polymers derived from the carbazole-epoxide. |

Spectroscopic and Advanced Structural Characterization of R 4 2,3 Epoxypropoxy Carbazole

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Purity Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of (R)-(-)-4-(2,3-Epoxypropoxy)carbazole. Both ¹H and ¹³C NMR are utilized to verify the presence of the carbazole (B46965) and epoxypropoxy moieties.

For the assignment of the absolute stereochemistry (the 'R' configuration), advanced NMR techniques, such as the use of chiral shift reagents like Eu(hfc)₃, can be employed to resolve stereochemical ambiguities. Furthermore, NMR is a powerful tool for purity analysis, capable of detecting and quantifying impurities that possess proton or carbon signals distinct from the main compound.

Mass Spectrometry for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is essential for confirming the molecular weight of (R)-(-)-4-(2,3-Epoxypropoxy)carbazole and for identifying potential impurities. The compound has a molecular formula of C₁₅H₁₃NO₂ and a molecular weight of 239.27 g/mol .

Electrospray ionization mass spectrometry (ESI-MS) is a common technique used for this analysis. In the positive ion mode, the molecular ion peak is typically observed at m/z 240 [M+H]⁺, confirming the molecular mass of the compound. connectjournals.com High-resolution mass spectrometry (HRMS) can provide even more precise mass determination, further solidifying the elemental composition.

MS is also a critical tool for impurity profiling. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are invaluable for detecting and identifying residual starting materials, such as 4-hydroxycarbazole (B19958) and (R)-epichlorohydrin, as well as by-products formed during the synthesis.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence for the absolute configuration and solid-state structure of a crystalline compound. For the enantiomerically related (S)-(+)-4-(2,3-epoxypropoxy)carbazole, a study revealed an orthorhombic crystal system. This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice, unequivocally establishing the (R) or (S) configuration at the chiral center of the epoxypropoxy group.

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity Assessment

Chiroptical spectroscopy techniques are fundamental for assessing the enantiomeric purity of (R)-(-)-4-(2,3-Epoxypropoxy)carbazole.

Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral compound. (R)-(-)-4-(2,3-Epoxypropoxy)carbazole is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). A reported specific rotation value is [α]D²⁰ = -63.4° (c = 1, in pyridine), which serves as a key parameter for its identification and quality control. The magnitude of the specific rotation is directly proportional to the enantiomeric excess (ee) of the sample.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. This technique provides detailed information about the stereochemical environment of the chromophores within the molecule and can be a sensitive method for determining enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) is another crucial method for determining enantiomeric purity. Using a chiral stationary phase, such as a Chiralpak IC column, it is possible to separate the (R) and (S) enantiomers and quantify their relative amounts, often achieving enantiomeric excess values greater than 99%.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in (R)-(-)-4-(2,3-Epoxypropoxy)carbazole and to monitor the progress of its synthesis.

FT-IR Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. These include:

N-H stretching of the carbazole ring, typically around 3419 cm⁻¹. researchgate.net

Aromatic C-H stretching above 3000 cm⁻¹. researchgate.net

Asymmetric and symmetric stretching of the C-O-C bonds of the ether and epoxide groups.

C-N stretching of the carbazole ring, often observed around 1450 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing the carbazole ring vibrations.

These vibrational techniques are valuable for confirming the presence of the key functional groups and can be used to monitor the disappearance of the hydroxyl group from the 4-hydroxycarbazole starting material and the appearance of the epoxide and ether linkages during the synthesis.

Theoretical and Computational Chemistry Studies of R 4 2,3 Epoxypropoxy Carbazole

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of (R)-(-)-4-(2,3-Epoxypropoxy)carbazole. DFT is a computational method used to investigate the electronic structure of many-body systems, providing a balance between accuracy and computational cost. nih.gov

By applying DFT, researchers can optimize the three-dimensional geometry of the molecule to determine its most stable conformation. These calculations yield key electronic parameters that govern the molecule's behavior. The distribution of electrons, the energies of the frontier molecular orbitals (HOMO - Highest Occupied Molecular Orbital and LUMO - Lowest Unoccupied Molecular Orbital), and the electrostatic potential surface are crucial for predicting how the molecule will interact with other chemical species. jnsam.com

The carbazole (B46965) moiety provides desirable electronic and photophysical properties, while the strained three-membered epoxide ring is a highly reactive functional group susceptible to nucleophilic attack. DFT calculations can map the electron density, highlighting the electrophilic sites on the epoxide ring and the nucleophilic character of the carbazole nitrogen, thus predicting the regioselectivity of ring-opening reactions.

Studies on various carbazole derivatives using DFT have demonstrated the ability to scrutinize optoelectronic and structural characteristics. jnsam.com For instance, calculations at the B3LYP/6-31G(d,p) level of theory are commonly used to determine properties like chemical potential (µ) and chemical hardness (η), which are indicators of a molecule's reactivity. jnsam.commdpi.com A higher HOMO energy suggests a greater ability to donate electrons, while a lower LUMO energy indicates a greater ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for assessing chemical reactivity and kinetic stability.

Table 1: Representative Electronic Properties Calculated for Carbazole Derivatives using DFT Note: This table presents typical parameters calculated for related carbazole systems to illustrate the output of DFT studies, as specific values for (R)-(-)-4-(2,3-Epoxypropoxy)carbazole are not publicly available.

| Parameter | Description | Typical Calculated Value Range |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.0 to 5.0 eV |

| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | -3.1 to -3.7 eV jnsam.com |

| Dipole Moment | Measure of molecular polarity | 1.4 to 2.7 Debye jnsam.com |

These computational models can map the energy landscape of a reaction, helping to clarify rate-limiting steps and transition state geometries, providing a detailed understanding of the reaction mechanisms involving the compound.

Molecular Dynamics and Conformational Analysis for Chiral Recognition and Interactions

The chiral nature of (R)-(-)-4-(2,3-Epoxypropoxy)carbazole makes its three-dimensional structure and conformational flexibility critically important, especially for its interactions with other chiral molecules in biological systems. Molecular dynamics (MD) simulations and conformational analysis are the primary computational tools used to study these aspects.

Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. For molecules with several rotatable bonds, like the propoxy linker in the target compound, the potential energy hypersurface (PEHS) can be complex. A detailed conformational analysis was performed on the closely related S-4-(2-hydroxypropoxy)-carbazol, a fragment of the drug Carvedilol, using DFT at the B3LYP/6-31G(d) level. researchgate.net This study identified 19 distinct minima on the PEHS in a vacuum, with the global minimum conformation stabilized by intramolecular hydrogen bonding. researchgate.net

Such studies reveal that the relative orientation of the carbazole ring and the side chain is determined by several torsional angles. The analysis of R- and S-4-(2-hydroxypropoxy)carbazol through multidimensional conformational analysis (MDCA) showed that these chiral structures exhibit both point chirality (at the stereocenter) and axis chirality (due to hindered rotation), which influences the viable conformations. researchgate.net The potential energy curves for the key torsional angles were found to be enantiomeric for the R and S forms. researchgate.net

Molecular dynamics simulations can further elucidate the dynamic behavior of the molecule over time, including its interactions with solvents and potential binding partners. researchgate.net In the context of chiral recognition, MD simulations can model the non-covalent interactions (e.g., hydrogen bonds, π-π stacking, van der Waals forces) between the enantiomer and a chiral selector, such as a protein or a chiral stationary phase in chromatography. researchgate.net By calculating the binding free energies for the R- and S-enantiomers, these simulations can predict which enantiomer will bind more strongly, providing a molecular-level understanding of the chiral recognition mechanism. researchgate.net

Table 2: Key Torsional Angles in the Conformational Analysis of Carbazole Propoxy Ethers Based on the analysis of the related compound S-4-(2-hydroxypropoxy)carbazol. researchgate.net

| Torsional Angle | Description | Preferred Conformation (e.g., anti, gauche) |

| χ1 | Defines the rotation around the C-O bond of the ether linkage | anti researchgate.net |

| χ2 | Defines the rotation around the propoxy chain | anti researchgate.net |

| χ3 | Defines the rotation around the propoxy chain | anti researchgate.net |

Prediction of Spectroscopic Signatures and Validation with Experimental Data

Computational chemistry offers powerful methods for predicting the spectroscopic signatures of molecules, which can then be validated against experimental measurements. This synergy between theory and experiment is crucial for structural confirmation and detailed characterization.

For carbazole derivatives, DFT calculations are widely used to predict vibrational spectra (Infrared and Raman). rsc.org A study on carbazole and several N-substituted carbazoles demonstrated this approach. The molecular structures were optimized at the ωB97X-D/6-311++G(d,p) level of DFT, followed by harmonic vibrational frequency calculations. rsc.org The calculated vibrational frequencies and intensities can be used to generate a theoretical spectrum.

Comparison of these theoretical spectra with experimental data, such as those obtained from Fourier-transform infrared (FTIR) spectroscopy, allows for precise band assignments. rsc.org Often, calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and other model limitations. To correct for this, a scaling factor is typically applied. In the study of N-substituted carbazoles, an excellent correlation between experimental and calculated vibrational energies was achieved with a scaling factor of 0.95–0.96. rsc.org This high level of agreement confirms the accuracy of the computational model and allows for a confident interpretation of the experimental spectrum.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The calculated shifts can be compared to experimental NMR data to aid in the complete assignment of resonances and confirm the molecular structure, including its stereochemistry. This coupled computational-experimental approach is essential for the unambiguous characterization of complex organic molecules like (R)-(-)-4-(2,3-Epoxypropoxy)carbazole. rsc.org

Table 3: Comparison of Calculated vs. Experimental Vibrational Frequencies for Carbazole Moieties Illustrative data based on findings for N-substituted carbazoles, showing the principle of validation. rsc.org

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaling Factor | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | ~3650 | 0.96 | ~3504 | ~3500 |

| C-H Aromatic Stretch | ~3200 | 0.96 | ~3072 | ~3070 |

| C=C Aromatic Stretch | ~1650 | 0.96 | ~1584 | ~1585 |

| C-N Stretch | ~1380 | 0.96 | ~1325 | ~1324 |

Emerging Research Directions and Future Perspectives for Chiral Epoxypropoxy Carbazoles

Development of Novel Catalytic Systems for Enhanced Enantioselectivity and Sustainability

The synthesis of enantiomerically pure epoxides and their subsequent reactions are pivotal for producing specific stereoisomers of pharmacologically active molecules. Research is actively pursuing new catalysts that offer higher enantioselectivity, improved reaction rates, and greater sustainability.

Key among these are chiral metal-salen complexes, such as those involving Cobalt (Co) and Chromium (Cr), which have proven effective in the catalytic asymmetric ring-opening (ARO) of epoxides. nih.gov These systems can achieve high enantiomeric excess (ee) in kinetic resolution processes, selectively reacting with one enantiomer in a racemic mixture. For instance, (salen)Cr(III) complexes have been used for the highly enantioselective ring opening of various epoxides. tandfonline.com Similarly, the Sharpless Asymmetric Epoxidation (SAE), which employs a catalyst formed from titanium isopropoxide and a chiral tartrate, is a foundational method for the enantioselective synthesis of 2,3-epoxy alcohols from allylic alcohols. nih.gov

More recent developments include the use of chiral N,N'-dioxide/yttrium triflate complexes, which have successfully catalyzed the asymmetric [4+2] cycloaddition of silyloxyvinylindoles to generate carbazole (B46965) derivatives in high yields (47–98%) and excellent enantioselectivity (86–99% ee). rsc.org These advanced catalytic systems are crucial for minimizing waste and improving the efficiency of producing chiral molecules. nih.gov

| Catalytic System | Application | Key Findings |

| (salen)M-based Catalysts (M=Co, Cr) | Asymmetric Ring-Opening (ARO) of epoxides. nih.gov | Enables kinetic resolution of terminal epoxides with high enantioselectivity (≥ 97% ee for some substrates). nih.gov |

| Sharpless Asymmetric Epoxidation (SAE) | Enantioselective epoxidation of allylic alcohols. nih.gov | A reliable method to produce chiral epoxy alcohols with predictable absolute configuration based on the tartrate enantiomer used. nih.gov |

| Chiral N,N'-dioxide/Yttrium Triflate | Asymmetric [4+2] Cycloaddition for carbazole synthesis. rsc.org | Achieves high yields (up to 98%) and excellent enantioselectivity (up to 99% ee) under mild conditions. rsc.org |

Integration into Complex Molecular Architectures for Functional Materials

The unique structure of (R)-(-)-4-(2,3-Epoxypropoxy)carbazole, combining a reactive epoxy group with a photophysically active carbazole core, makes it an attractive building block for complex functional materials. chemimpex.comresearchgate.net The carbazole unit is known for its electronic properties, while the chiral epoxy linker allows for its covalent integration into larger, well-defined structures.

Researchers are exploring its use in the synthesis of advanced polymers for specialized coatings and adhesives, where the epoxy functionality enhances cross-linking, adhesion, and durability. chemimpex.com Beyond these applications, there is significant interest in creating chiral supramolecular and macromolecular systems. The defined stereochemistry of the chiral epoxide can be used to impart chirality to polymers or to direct the assembly of metallosupramolecular architectures. rsc.org

This strategy is being applied to develop novel materials for chiral recognition and enantioselective separation. rsc.org Furthermore, the integration of chiral carbazole units into materials like graphene hybrids or conjugated polymers is a promising route to advanced optoelectronic devices. researchgate.netnih.gov Such materials could exhibit circularly polarized luminescence (CPL), a property highly sought after for applications in 3D displays, optical data storage, and spintronics. researchgate.net

| Molecular Architecture | Component Molecules/Building Blocks | Potential Function/Application |

| Chiral Polymers | (R)-(-)-4-(2,3-Epoxypropoxy)carbazole, other monomers. | Coatings, adhesives, chiral stationary phases for chromatography. chemimpex.com |

| Chiral Graphene Hybrids | Graphene oxide, chiral molecules (e.g., amino acids, carbazole derivatives). nih.gov | Chiral catalysts, electrochemical sensors for enantiomer recognition. nih.gov |

| Metallosupramolecular Assemblies | Chiral ligands (derived from carbazoles), metal ions. rsc.org | Chiral recognition, enantioselective catalysis, nonlinear optics. rsc.org |

| CPL-Active Materials | Helical carbazole-based dyes, chiral polymers. researchgate.net | Organic light-emitting diodes (OLEDs), security inks, 3D displays. chemimpex.comresearchgate.net |

Exploration of New Chemical Transformations Leveraging Chiral Epoxide Reactivity

The high reactivity of the strained three-membered epoxide ring is central to the synthetic utility of (R)-(-)-4-(2,3-Epoxypropoxy)carbazole. acs.org The ring-opening reaction, which can proceed via SN2 or SN1-like mechanisms under basic or acidic conditions respectively, allows for the introduction of a wide variety of functional groups. libretexts.org

The most prominent application is in the synthesis of Carvedilol, where the epoxide is opened by an amine nucleophile, specifically 2-(2-methoxyphenoxy)ethylamine (B47019). patentcut.comjocpr.com However, the reactivity extends far beyond this single transformation. Research is exploring reactions with a diverse range of nucleophiles to create novel chiral building blocks.

Key transformations being investigated include:

Reaction with Azides : Using nucleophiles like trimethylsilyl (B98337) azide (B81097) (TMSN3) provides a catalytic route to chiral 1,2-amino alcohols, which are valuable intermediates in pharmaceutical synthesis. tandfonline.com

Reaction with Cyanide : The enantioselective ring-opening with cyanide, sometimes catalyzed by enzymes like halohydrin dehalogenases, yields non-racemic β-hydroxy nitriles. tandfonline.com

Reaction with Carbon Dioxide : The chemical fixation of CO₂ with epoxides is a green chemistry approach to synthesizing chiral cyclic carbonates. mdpi.comcnr.it These products are important precursors for creating non-isocyanate polyurethanes (NIPUs), which are more environmentally friendly alternatives to traditional polyurethanes. cnr.it

Reaction with Organometallic Reagents : Nucleophiles such as Grignard reagents react with the epoxide to form primary alcohols, effectively extending the carbon chain by two atoms while preserving chirality. libretexts.org

| Nucleophile | Reagent Example(s) | Resulting Product/Functional Group |

| Amine | 2-(2-methoxyphenoxy)ethylamine. patentcut.com | β-amino alcohol (e.g., Carvedilol). patentcut.com |

| Azide | Trimethylsilyl azide (TMSN3). tandfonline.com | β-azido alcohol (precursor to β-amino alcohol). tandfonline.com |

| Cyanide | KCN, NaCN. tandfonline.com | β-hydroxy nitrile. tandfonline.com |

| Carbon Dioxide | CO₂ (often with a co-catalyst). mdpi.comcnr.it | Chiral cyclic carbonate. mdpi.com |

| Organometallic | Grignard Reagents (R-MgBr). libretexts.org | Primary alcohol (via reaction with ethylene (B1197577) oxide). libretexts.org |

Advancements in Green Chemistry Protocols for Sustainable Synthesis

The principles of green chemistry are increasingly influencing the synthesis of (R)-(-)-4-(2,3-Epoxypropoxy)carbazole and its derivatives. The focus is on reducing waste, avoiding hazardous materials, and improving energy efficiency. nih.gov

A significant advancement is the replacement of traditional, often toxic, solvents with more environmentally benign alternatives. For example, processes for preparing Carvedilol have shifted from using solvents like monochlorobenzene or dimethyl sulfoxide (B87167) (DMSO) to eco-friendly options such as isopropyl alcohol and water. patentcut.comgoogle.com This not only reduces environmental impact but also simplifies the manufacturing process. google.com Furthermore, the development of solvent-free reaction conditions represents a major step towards sustainable asymmetric catalysis, minimizing waste and often leading to purer products. nih.gov

The concept of atom economy is also central, and epoxide ring-opening reactions are inherently atom-economical as nearly all atoms from the reactants are incorporated into the final product. nih.gov Another key area of green innovation is the use of CO₂ as a C1 building block. cnr.it Reacting epoxides with CO₂ to form cyclic carbonates is a prime example of carbon capture and utilization (CCU), turning a greenhouse gas into a valuable chemical intermediate for sustainable polymers like NIPUs. cnr.it The exploration of renewable energy sources, such as solar radiation, and biodegradable catalysts further highlights the commitment to developing sustainable synthetic routes. nih.govrsc.org

| Green Chemistry Principle | Traditional Method | Green/Sustainable Protocol | Environmental/Process Benefit |

| Solvent Selection | Monochlorobenzene, Dimethyl sulfoxide (DMSO). patentcut.comjocpr.com | Isopropyl alcohol, water, or solvent-free conditions. nih.govgoogle.com | Reduced toxicity, lower cost, easier workup, less waste. google.com |

| Atom Economy | Multi-step syntheses with protecting groups. patentcut.com | Direct catalytic asymmetric ring-opening. nih.gov | Higher efficiency, less waste generation. nih.gov |

| Use of Renewable Feedstocks | N/A (Focus on petroleum-based starting materials). | Utilization of CO₂ as a C1 feedstock. cnr.it | Valorization of a greenhouse gas, creation of sustainable polymers (NIPUs). cnr.it |

| Catalysis | Stoichiometric reagents. | Recyclable catalysts (e.g., heterogeneous catalysts), biocatalysts, or naturally derived catalysts. nih.govnih.gov | Reduced waste, milder reaction conditions, increased sustainability. nih.gov |

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (R)-(-)-4-(2,3-Epoxypropoxy)carbazole, and how can yield optimization be achieved?

- Methodological Answer : The synthesis typically involves epoxide ring-opening or functionalization of the carbazole moiety. For example, refluxing intermediates in polar aprotic solvents (e.g., DMSO) for extended periods (18–24 hours) under inert atmospheres is common . Yield optimization may require adjusting stoichiometry, catalyst loading, or purification via recrystallization (e.g., water-ethanol mixtures yield ~65% purity ). Recent studies using hierarchical porous catalysts (e.g., CN@MIL) achieved 96% yield in CO₂ cycloaddition reactions, suggesting catalytic design as a critical factor .

Q. How is the enantiomeric purity of (R)-(-)-4-(2,3-Epoxypropoxy)carbazole validated in synthetic batches?

- Methodological Answer : Chiral HPLC or polarimetry are standard methods. Advanced techniques like X-ray crystallography or NMR with chiral shift reagents (e.g., Eu(hfc)₃) can resolve stereochemical ambiguities. Regulatory guidelines emphasize using reference standards with defined stereochemistry (e.g., (R,R,R)-Aprepitant analogs ).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Due to the reactive epoxide group, use PPE (gloves, goggles) and work in a fume hood. Storage should be in inert, moisture-free environments. Safety data sheets (SDS) highlight risks of skin irritation and recommend neutralization of spills with sand or vermiculite .

Advanced Research Questions

Q. How does (R)-(-)-4-(2,3-Epoxypropoxy)carbazole function in CO₂ fixation catalysis, and what experimental parameters influence its efficiency?

- Methodological Answer : The compound acts as an epoxide substrate in cycloaddition reactions with CO₂, forming cyclic carbonates. Catalytic efficiency depends on pore structure and active sites of the catalyst (e.g., CN@MIL with hierarchical pores achieves 96% yield under co-catalyst-free, mild conditions ). Key parameters include temperature (80–120°C), CO₂ pressure (1–5 bar), and reaction time (6–24 hours).

Q. What analytical techniques resolve contradictions in reported yields for derivatives of this compound?

- Methodological Answer : Discrepancies (e.g., 65% vs. 96% yields ) may arise from differences in catalyst design or reaction conditions. Systematic studies using Design of Experiments (DoE) or kinetic profiling (e.g., in situ FTIR) can isolate variables like mass transfer limitations or side reactions.

Q. How can computational modeling predict the reactivity of (R)-(-)-4-(2,3-Epoxypropoxy)carbazole in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations model epoxide ring strain and nucleophilic attack pathways. For example, frontier molecular orbital (FMO) analysis identifies reactive sites, while molecular docking predicts interactions with catalytic surfaces .

Q. What strategies mitigate racemization during functionalization of the chiral epoxide group?

- Methodological Answer : Low-temperature reactions (<0°C) and chiral catalysts (e.g., Jacobsen’s salen complexes) preserve enantiomeric integrity. Monitoring via circular dichroism (CD) or enantioselective LC-MS ensures stereochemical fidelity .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.